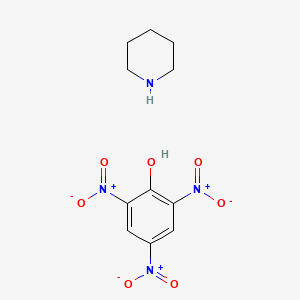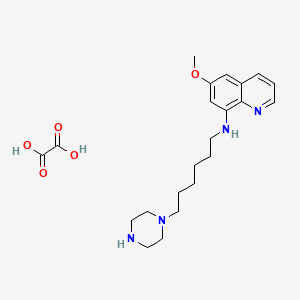
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the quinoline derivative reacts with 1-(6-bromohexyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
6-methoxyquinoline: Lacks the piperazine moiety, making it less versatile in certain applications.
N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Lacks the methoxy group, which can affect its reactivity and binding properties.
Uniqueness
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the presence of both the methoxy group and the piperazine moiety. This combination enhances its chemical reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.
特性
CAS番号 |
58969-47-4 |
|---|---|
分子式 |
C22H32N4O5 |
分子量 |
432.5 g/mol |
IUPAC名 |
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
UWMHFQKUJFQNCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



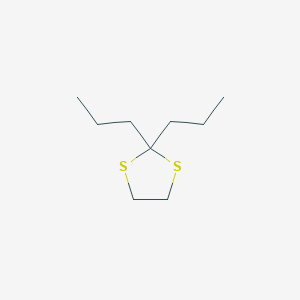



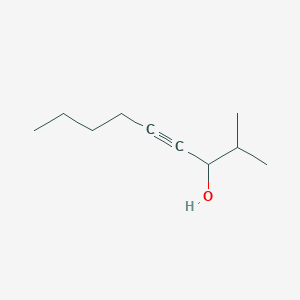
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)

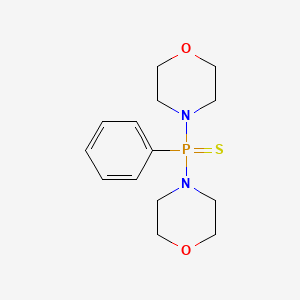
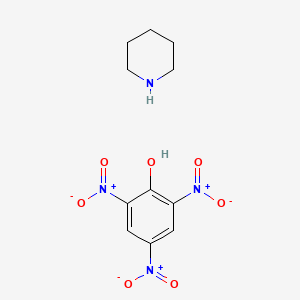
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
